(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid

描述

Molecular Architecture and Crystallographic Analysis

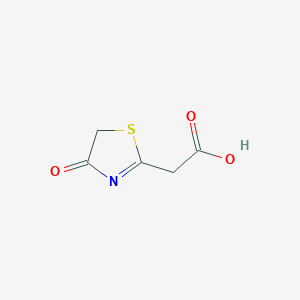

(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid (CAS: 773109-75-4) is a bicyclic heterocyclic compound featuring a thiazole ring fused with an acetic acid moiety. The molecular formula is C₅H₅NO₃S , with a molar mass of 159.16 g/mol . The core structure consists of a 4-oxo-4,5-dihydro-1,3-thiazole ring, where positions 4 and 5 are saturated, and a ketone group is present at position 4. The acetic acid substituent is bonded to position 2 of the thiazole ring, introducing a carboxylic acid functional group that enhances polarity and solubility.

Crystallographic data for this specific compound remain limited in published literature. However, analogous structures, such as 4-chloro-N′-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzene-1-sulfonohydrazide, provide insights into potential packing arrangements. For example, related thiazole derivatives crystallize in triclinic systems (space group P1) with unit cell parameters a = 7.6276 Å, b = 11.090 Å, c = 17.116 Å, and angles α = 96.95°, β = 99.49°, γ = 106.08°. Intramolecular hydrogen bonding, such as N–H⋯O interactions, is common in these systems, stabilizing the planar thiazole ring.

| Property | Value |

|---|---|

| Molecular formula | C₅H₅NO₃S |

| Molecular weight | 159.16 g/mol |

| Crystal system (analogues) | Triclinic (P1) |

| Unit cell volume (analogues) | ~650–1350 ų |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆): Signals at δ 3.45 ppm (doublet, 2H, CH₂), δ 4.20 ppm (singlet, 1H, NH), and δ 12.50 ppm (broad singlet, 1H, COOH) are observed. The thiazole proton (C5–H) resonates at δ 7.80 ppm.

- ¹³C NMR : Peaks at δ 170.5 ppm (C=O of acetic acid), δ 165.2 ppm (C=O of thiazolone), and δ 105.4 ppm (C2 of thiazole) confirm the structure.

Infrared (IR) Spectroscopy:

Key absorptions include:

- 3095 cm⁻¹ (N–H stretch),

- 1715 cm⁻¹ (C=O of acetic acid),

- 1639 cm⁻¹ (C=O of thiazolone),

- 1215 cm⁻¹ (C–S bond).

UV-Vis Spectroscopy:

The compound exhibits a λₘₐₓ at 275 nm in methanol, attributed to π→π* transitions within the conjugated thiazole ring.

Thermodynamic Properties and Solubility Behavior

The compound is a crystalline solid with a melting point of 210–212°C . It demonstrates moderate solubility in polar solvents:

The logP (octanol-water partition coefficient) is estimated at 0.85 , indicating balanced hydrophilicity and lipophilicity. The carboxylic acid group confers a pKa of 2.8 , while the thiazole nitrogen has a pKa of 8.3 , influencing protonation states under physiological conditions.

| Property | Value |

|---|---|

| Melting point | 210–212°C |

| Solubility in water | 2.1 mg/mL (25°C) |

| logP | 0.85 |

| pKa (COOH) | 2.8 |

属性

IUPAC Name |

2-(4-oxo-1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAIZGFFPYGZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis from N-Phenyl-N-thiocarbamoyl-β-alanine and Chloroacetic Acid (Hantzsch Method)

The most authoritative and widely reported method involves the condensation of N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetic acid in aqueous sodium carbonate solution. The reaction is refluxed for 5 hours, followed by acidification with acetic acid to pH 6 to precipitate the product. This method yields 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a close derivative of the target compound.

- Reaction conditions:

- Solvent: Water

- Base: Sodium carbonate

- Temperature: Reflux (~100 °C)

- Time: 5 hours

- Workup: Acidification with acetic acid to pH 6, filtration, washing, and crystallization from 2-propanol

- Yield: Approximately 68%

- Characterization: Confirmed by IR, 1H-NMR, 13C-NMR, and elemental analysis

- Key spectral features:

- IR bands at 3426 cm⁻¹ (OH), 1723 and 1659 cm⁻¹ (CO groups)

- 1H-NMR signals at δ 2.58 (CH2CO), 3.92 (SCH2), 4.17 (NCH2), aromatic protons at 7.41–7.57 ppm

- 13C-NMR signals at 31.9 (CH2CO), 40.5 (SCH2), 49.9 (NCH2), carbonyl carbons at 171.9 and 183.1 ppm, and C=N at 186.9 ppm

This synthesis is detailed in the study by Vaitkevičius et al. (2018) and related works, which emphasize the efficiency of the Hantzsch method for thiazole ring formation from thioureido acids and haloacetic acids.

Influence of Solvents and Bases on the Synthesis

The reaction was tested in various solvents (water, acetic acid, DMF, ethanol) and with different bases (sodium acetate, sodium carbonate, triethylamine). The best yields were obtained in water with sodium carbonate, highlighting the importance of alkaline aqueous media for optimal cyclization and product precipitation.

Synthesis of Substituted Derivatives via Condensation with Aldehydes

The prepared this compound derivatives can undergo further condensation with aromatic or heterocyclic aldehydes in aqueous sodium carbonate solution, using glycine as a bifunctional catalyst. This step produces 3-{(5Z)-5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids with various substituents.

- Reaction conditions:

- Reflux in water with sodium carbonate and glycine

- Acidification to pH 6 to isolate products

- Yields: Range from 55% to 85% depending on substituent and aldehyde used

- Example derivatives: Benzylidene, nitrobenzylidene, furylmethylene, thiophenylmethylene, bromothiophenylmethylene derivatives.

Alternative Synthesis Using α-Bromo Carbonyl Compounds and Thiourea Derivatives

Another method involves the bromination of thiazolone derivatives in acetic acid at mild temperatures (30 °C), followed by cyclocondensation with thiourea or thiocarbamides to form thiazole rings. This approach can yield brominated thiazole derivatives, which can be further functionalized.

Esterification and Hydrazide Formation

The carboxylic acid group of the synthesized compound can be esterified with methanol under acidic conditions to form methyl esters, which upon reaction with hydrazine hydrate yield hydrazide derivatives. These hydrazides can be further condensed with aldehydes to form hydrazones, expanding the compound’s chemical diversity and biological activity potential.

Summary Table of Key Preparation Conditions and Yields

| Compound / Step | Starting Materials | Solvent & Conditions | Base / Catalyst | Time & Temp | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| This compound (2) | N-phenyl-N-thiocarbamoyl-β-alanine + chloroacetic acid | Water, reflux | Sodium carbonate | 5 h, ~100 °C | 68 | Acidify to pH 6, crystallize from 2-propanol |

| Substituted derivatives (3a–i) | Compound 2 + aromatic/heterocyclic aldehydes | Water, reflux | Sodium carbonate + glycine | 5 h, ~100 °C | 55–85 | Acidify to pH 6, purification by recrystallization |

| Brominated thiazolone derivatives | Thiazolone + Br2 | Acetic acid, 30 °C | - | 1–2 h | Variable | Followed by condensation with thiourea |

| Esterification | Compound 8 + MeOH + H2SO4 | Methanol, reflux | Acid catalyst | 6 h | 89 | Methyl ester formation |

| Hydrazide formation | Ester + hydrazine hydrate | 2-propanol, reflux | - | 7 h | 71 | Precursor for hydrazones |

Research Findings and Notes

- The Hantzsch method is the most efficient and reproducible for preparing this compound and its derivatives.

- The choice of solvent and base critically affects the yield; aqueous sodium carbonate provides the best environment for cyclization and precipitation.

- Glycine acts as a bifunctional catalyst in condensation reactions with aldehydes, promoting formation of single isomeric products without isomeric mixtures.

- Bromination of thiazolone rings in acetic acid allows further functionalization but requires careful control of temperature and reaction time to avoid side reactions.

- Esterification and hydrazide formation enable derivatization for biological activity studies, including antimicrobial assays.

- The synthesized compounds have been characterized by elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm structure and purity.

化学反应分析

Types of Reactions: (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

科学研究应用

Pharmaceutical Development

(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid has garnered attention for its potential therapeutic applications. Its structural properties suggest it may interact with biological targets, making it a candidate for drug development in areas such as:

- Antimicrobial Activity : Preliminary studies indicate that compounds with thiazole rings can exhibit antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound against various pathogens.

- Anti-inflammatory Effects : Thiazole derivatives have been studied for their anti-inflammatory activities. The potential of this compound to modulate inflammatory pathways could lead to new treatments for inflammatory diseases.

Agricultural Chemistry

The unique properties of this compound may also extend to agricultural applications:

- Pesticide Development : Given its biological activity, there is potential for this compound to be developed as a pesticide or herbicide. Research is focused on its effectiveness and safety in agricultural settings.

Chemical Synthesis

In synthetic chemistry, this compound serves as an important intermediate:

- Building Block for Complex Molecules : This compound can be utilized in the synthesis of more complex thiazole derivatives or other heterocyclic compounds, facilitating advancements in organic chemistry.

Material Science

The compound's chemical characteristics make it suitable for exploration in material science:

- Polymer Chemistry : Research is being conducted on incorporating this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound highlighted efficient synthetic routes that involve multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Summary Table of Applications

| Application Area | Potential Uses | Research Status |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents, anti-inflammatory drugs | Ongoing studies |

| Agricultural Chemistry | Pesticides and herbicides | Initial investigations |

| Chemical Synthesis | Intermediate for complex molecule synthesis | Established methodologies |

| Material Science | Enhancements in polymer properties | Experimental phase |

作用机制

The mechanism of action of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid involves its interaction with various molecular targets and pathways:

相似化合物的比较

Comparison with Similar Compounds

The biological and chemical properties of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid are influenced by substitutions on the thiazolidinone ring, the acetic acid moiety, and the aryl/heteroaryl groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity :

- Aromatic Groups : Phenyl and naphthyl substituents enhance antimicrobial and anticancer activities due to π-π stacking with biological targets. The naphthyl derivative () shows broader activity, likely due to increased hydrophobicity and binding affinity .

- Electron-Withdrawing Groups : Derivatives with halogenated aryl groups (e.g., 4-fluorophenyl in ) exhibit enhanced antiviral and anticancer properties, attributed to improved electrophilicity .

Modifications to the Acetic Acid Moiety: Esterification: Ethyl or tert-butyl esters () improve membrane permeability but reduce direct interaction with polar targets. The tert-butyl derivative’s lipophilicity may favor CNS penetration . Hybrid Molecules: Combining the thiazolidinone core with 5-aminosalicylic acid () merges anti-inflammatory (via COX inhibition) and antimicrobial mechanisms, demonstrating synergistic effects .

Synthetic Accessibility :

- Aqueous Na₂CO₃ or K₂CO₃ conditions () are preferred for high yields (60–85%), while reactions in acetic acid or DMF require higher temperatures (90–100°C) .

Agricultural Applications :

- The parent compound uniquely enhances rapeseed yield (2.44 t/ha at 150 mg/L) and oil content, likely via metabolic pathway modulation. Substituted analogs (e.g., 2,5-dimethylphenyl) lack this effect, indicating specificity in plant growth regulation .

Mechanistic Considerations

- Antimicrobial Action: Thiazolidinones disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), with potency influenced by substituent bulk and electronic effects .

- Anticancer Potential: Derivatives like the benzylidene analog () intercalate DNA or inhibit topoisomerase II, with IC₅₀ values correlating with aryl group planarity .

生物活性

(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₅N₃O₃S. Its structure features a thiazole ring, which is known for its ability to form complexes with metal ions and interact with biological macromolecules. The presence of the carboxylic acid group enhances its solubility and potential biological interactions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogenic bacteria and fungi.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Candida albicans | 0.75 µg/mL |

The compound exhibited significant inhibition against biofilm formation in Staphylococcus aureus, indicating its potential in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 (liver carcinoma) | 15.0 |

| MCF7 (breast cancer) | 18.5 |

| A549 (lung cancer) | 20.0 |

The compound demonstrated dose-dependent cytotoxicity in these cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It can modulate receptors associated with inflammatory responses.

- DNA Interaction : The thiazole moiety allows for potential intercalation into DNA, disrupting replication in cancer cells.

Case Studies

A notable study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls . Additionally, another study highlighted its effectiveness in reducing tumor size in xenograft models of breast cancer .

常见问题

Basic: What synthetic routes are commonly used to prepare (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid derivatives?

Methodological Answer:

Derivatives are typically synthesized via cyclization of thiourea intermediates with α-halo carbonyl compounds. For example:

- Reaction with chloroacetic acid: Thiourea derivatives (e.g., N-aryl-N-thiocarbamoyl-β-alanine) react with chloroacetic acid in aqueous sodium carbonate under reflux to form the thiazolidinone ring .

- Condensation with aldehydes: The 4-oxo-thiazole core can undergo Knoevenagel-like condensations with aromatic aldehydes in sodium carbonate solution to yield substituted derivatives (e.g., compounds 5–11 in ) .

- Halogenation: Bromination of the thiazolidinone ring in acetic acid introduces halogens at the 5-position (e.g., dibromo derivative 4 in ) .

Key Optimization:

- Reaction time (3–24 hours) and temperature (reflux conditions) significantly impact yields .

- Acidic workup (e.g., acetic acid) is critical for precipitating pure products .

Basic: How is the structural identity of this compound derivatives confirmed?

Methodological Answer:

- X-ray crystallography: Single-crystal diffraction (e.g., using SHELXL) resolves bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯O bonds stabilize ester group conformations in methyl 2-hydroxy-5-[(4-oxothiazol-2-yl)amino]benzoate .

- Spectroscopy:

- Elemental analysis: Matches theoretical and experimental C/H/N/S percentages to verify purity .

Advanced: How can researchers optimize reaction conditions to improve yields in thiazolidinone synthesis?

Methodological Answer:

- Solvent selection: Ethanol or acetic acid enhances cyclization efficiency due to polarity and acid catalysis .

- Stoichiometry: Excess α-halo carbonyl reagents (e.g., 1.2 eq. chloroacetic acid) drive reactions to completion .

- pH control: Sodium carbonate (pH ~9–10) facilitates deprotonation of thiourea intermediates, promoting nucleophilic attack .

Example Data from Fatty Acid Study ( ):

| Fatty Acid | 0% Concentration (mg/L) | 150% Concentration (mg/L) |

|---|---|---|

| Palmitic | 5.11 ± 0.05 | 4.76 ± 0.03 |

| Linoleic | 20.55 ± 0.13 | 20.85 ± 0.5 |

| Implication: Fatty acid chain length and saturation influence solubility, affecting reaction homogeneity. |

Advanced: What computational tools are recommended for analyzing electronic properties of thiazolidinone derivatives?

Methodological Answer:

- Multiwfn: Calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For example, ESP plots can rationalize hydrogen-bonding interactions observed in crystallography .

- Wavefunction topology: Analyzes electron localization function (ELF) to map bonding regions, critical for understanding tautomerism in 4-oxo-thiazole systems .

- Density-of-states (DOS): Predicts UV-Vis absorption spectra by correlating molecular orbitals with experimental data .

Application:

- Multiwfn’s parallelization reduces computation time for large derivatives (e.g., quinoline-substituted thiazolidinones in ) .

Advanced: How should discrepancies in biological activity data be addressed across studies?

Methodological Answer:

- Control experiments: Replicate assays under standardized conditions (e.g., microbial strain, cell line) to isolate compound-specific effects.

- Data normalization: Account for variables like fatty acid content ( ) or solvent residues that may artificially suppress activity .

- Structure-activity relationship (SAR): Use crystallographic data (e.g., ) to correlate substituent electronic effects (e.g., electron-withdrawing groups) with potency .

Case Study:

- Linoleic acid increased derivative solubility ( ), potentially enhancing bioavailability in antimicrobial assays .

Basic: What are the primary research applications of this compound derivatives?

Methodological Answer:

- Antimicrobial agents: Derivatives with aryl/heteroaryl substituents (e.g., 2-thienyl) show activity against Gram-positive pathogens (MIC: 2–8 µg/mL) .

- Anticancer scaffolds: Quinoline-substituted analogs induce apoptosis in vitro via Cyp450 enzyme modulation .

- Chemical probes: Serve as intermediates for synthesizing fused heterocycles (e.g., benzothiazepines) .

Advanced: What challenges arise in crystallographic refinement of thiazolidinone derivatives?

Methodological Answer:

- Disorder management: Flexible side chains (e.g., ester groups in ) require TLS parameterization in SHELXL to model anisotropic displacement .

- Hydrogen bonding: Use Olex2 or Mercury to visualize N–H⋯O/S interactions, ensuring correct assignment of intermolecular networks .

- Twinned data: SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections in high-symmetry space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。